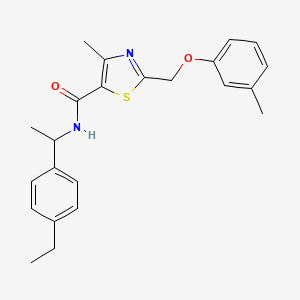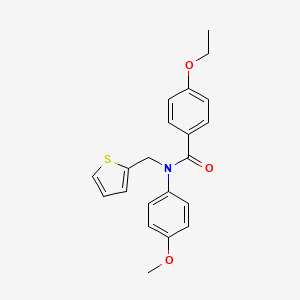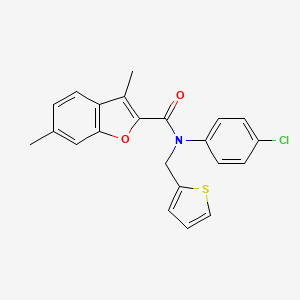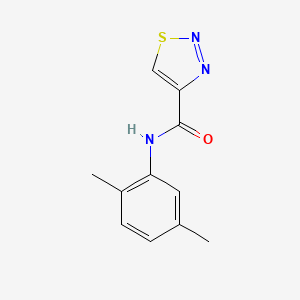
N-(1-(4-ethylphenyl)ethyl)-4-methyl-2-((m-tolyloxy)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the phenyl and methyl substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide include other thiazole derivatives and carboxamides with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups and substituents, which can confer specific chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.
Properties
Molecular Formula |
C23H26N2O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H26N2O2S/c1-5-18-9-11-19(12-10-18)16(3)25-23(26)22-17(4)24-21(28-22)14-27-20-8-6-7-15(2)13-20/h6-13,16H,5,14H2,1-4H3,(H,25,26) |
InChI Key |
WRSYAJBJNKIVFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(N=C(S2)COC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349449.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349451.png)

![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-4-methyl-1H-benzimidazole](/img/structure/B11349465.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349481.png)
![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11349482.png)
![Azepan-1-yl{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11349488.png)
![N-(3,5-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11349494.png)


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349517.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11349528.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11349535.png)
![2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11349541.png)
